molecular formula C13H14BrNO2 B045453 N-(4-Bromopentyl)phthalimide CAS No. 59353-62-7

N-(4-Bromopentyl)phthalimide

Cat. No. B045453
CAS RN: 59353-62-7
M. Wt: 296.16 g/mol
InChI Key: BSLLSMVCLJZMHT-UHFFFAOYSA-N
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Description

N-(4-Bromopentyl)phthalimide is used in organic synthesis and the production of pharmaceuticals . It can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . It is a useful synthesis reagent used to synthesize B-cyclodextrin derivatives .


Synthesis Analysis

N-(4-Bromopentyl)phthalimide is used in the synthesis of biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives . It is also used in the preparation of imidazo[4,5-b]pyridine derivatives applicable in the preparation of ketolide antibiotics .


Molecular Structure Analysis

The molecular formula of N-(4-Bromopentyl)phthalimide is C13H14BrNO2 . The molecular weight is 296.16 g/mol . The InChI is InChI=1S/C13H14BrNO2/c1-9(14)5-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3 .


Chemical Reactions Analysis

N-(4-Bromopentyl)phthalimide can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . It is also used in the synthesis of biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Bromopentyl)phthalimide include a molecular weight of 296.16 g/mol, a computed XLogP3 of 3.4, no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds . The exact mass is 295.02079 g/mol .

Scientific Research Applications

Organic Synthesis

“N-(4-Bromopentyl)phthalimide” is used in organic synthesis . It can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . It is a useful synthesis reagent used to synthesize B-cyclodextrin derivatives .

Synthesis of Biologically Important Derivatives

“N-(4-Bromopentyl)phthalimide” can be used to synthesize biologically important N4,N9-disubstituted 4,9-diaminoacridine derivatives . These derivatives have potential applications in the field of medicinal chemistry.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

This compound is also used in the synthesis of imidazo[4,5-b]pyridine derivatives . These derivatives are applicable in the preparation of ketolide antibiotics, which are used to treat bacterial infections.

Synthesis of Calix4arene and Thiacalix4arene-based Oxamate Ligands

“N-(4-Bromopentyl)phthalimide” is used in the synthesis of calix4arene and thiacalix4arene-based oxamate ligands . These ligands have potential applications in the field of supramolecular chemistry.

Pharmaceutical Synthesis

Isoindoline-1,3-diones, such as “2-(4-bromopentyl)isoindole-1,3-dione”, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . They are frequently found in natural products, pharmaceuticals, and organic materials .

Modulation of Dopamine Receptor D2

Inhibition of β-Amyloid Protein Aggregation

The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease . This is a significant finding, given the global impact of Alzheimer’s disease.

Use in Herbicides, Colorants, Dyes, Polymer Additives, and Photochromic Materials

Isoindoline-1,3-dione heterocycles have applications in diverse fields such as herbicides, colorants, dyes, polymer additives, and photochromic materials . This wide range of applications makes them a valuable class of compounds in various industries .

Safety and Hazards

While specific safety and hazard information for N-(4-Bromopentyl)phthalimide was not found in the retrieved sources, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

N-(4-Bromopentyl)phthalimide can be used to synthesize biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives . It is also used in the preparation of imidazo[4,5-b]pyridine derivatives applicable in the preparation of ketolide antibiotics . These applications suggest potential future directions in pharmaceutical research and development.

Mechanism of Action

Target of Action

It’s known that this compound can be used to synthesize biologically important n4, n9-disubstituted 4,9-diaminoacridine derivatives . These derivatives have been studied for their potential biological activities.

Mode of Action

It’s known that it can react with 1-phenyl-piperazine to get n-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . This suggests that the bromine atom in the compound may be involved in nucleophilic substitution reactions.

Biochemical Pathways

It’s known that it can be used to synthesize imidazo[4,5-b]pyridine derivatives , which are applicable in the preparation of ketolide antibiotics . Ketolides are known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, suggesting a potential pathway that could be affected.

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 and CYP2C19 inhibitor .

properties

IUPAC Name

2-(4-bromopentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-9(14)5-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLLSMVCLJZMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286649
Record name 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromopentyl)phthalimide

CAS RN

59353-62-7
Record name N-(4-Bromopentyl)phthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A one liter, four necked round bottom flask equipped with a mechanical stirrer, thermowatch and condenser was charged with acetone (500 ml), potassium phthalimide (92.5 g, 0.5 moles) and 1,4-dibromopentane (153 g, 0.665 moles). The resulting mixture was refluxed for 24 hours (HPLC showed 2.5% unreacted phthalimide), then cooled to 15° C. Solid sodium bromide was removed by suction filtration and one wash of the cake with acetone (50 ml). The solvent was removed using a rotary evaporator to give 187.2 g of a crude viscous yellow oil. Excess 1,4-dibromopentane (34.5 g) was removed by vacuum distillation at 35-40° C./0.3 mm of pressure, leaving 144.6 g (97.7%) of a yellow viscous oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step Two
Quantity
153 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
97.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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